molecular formula C11H15ClN2 B13085936 1-(3-Chlorophenyl)piperidin-3-amine

1-(3-Chlorophenyl)piperidin-3-amine

Cat. No.: B13085936
M. Wt: 210.70 g/mol
InChI Key: IZNMZGNBNHIULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The presence of a chlorophenyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain secondary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-(3-Chlorophenyl)piperidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperidin-3-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperidin-3-amine: Similar structure but with the chlorine atom at the para position, which may result in different chemical and biological properties.

    1-(3-Fluorophenyl)piperidin-3-amine: The fluorine atom can alter the compound’s reactivity and biological activity compared to the chlorine atom.

    1-(3-Bromophenyl)piperidin-3-amine: Bromine substitution can lead to different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-(3-chlorophenyl)piperidin-3-amine

InChI

InChI=1S/C11H15ClN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2

InChI Key

IZNMZGNBNHIULF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.